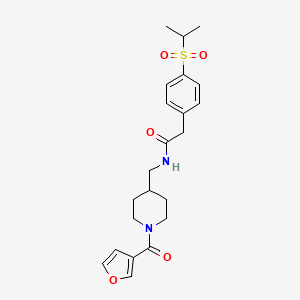![molecular formula C20H20ClN3O4S B2803602 Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-03-3](/img/structure/B2803602.png)
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The presence of the pivalamido (also known as tert-butylamide) group and the ethyl ester group may influence its physical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]pyridazine core, substituted with a 4-chlorophenyl group, a pivalamido group, and an ethyl ester group . These functional groups could potentially engage in various types of intermolecular interactions, influencing the compound’s behavior in biological systems.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing effects of the 4-chlorophenyl group, the pivalamido group, and the ethyl ester group. These groups could potentially make the thieno[3,4-d]pyridazine core more electrophilic, influencing its reactivity with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorophenyl, pivalamido, and ethyl ester groups could influence its solubility, stability, and other physicochemical properties .科学的研究の応用
Anticancer Properties
The compound’s unique structure makes it a promising candidate for cancer research. Researchers have explored its effects on various cancer cell lines, including melanoma (62), ovarian cancer (IGROV1, OVCAR-4), renal cancer (SN-12C), prostate cancer (PC-3), and breast cancer (MCF-7, MDA-MB-231/ATCC, T-47D) . Investigating its mechanism of action and potential as an anticancer agent is crucial.
Antimicrobial Activity
Several studies have evaluated the compound’s antimicrobial potential. Notably, compounds derived from it demonstrated moderate activity against both gram-positive and gram-negative bacteria, as well as fungi . Further research could uncover its mode of action and optimize its efficacy.
Indole Derivatives Synthesis
Indoles are essential heterocyclic systems found in natural products and drugs. The compound contains an indole moiety, which has attracted attention due to its biological significance. Indole derivatives play a vital role in cell biology and exhibit various properties. Novel synthetic methods for constructing indoles are actively explored by the chemical community .
Antitubercular Activity
A related compound, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, was investigated for its in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . While not identical, the shared indole core suggests potential antitubercular properties for our compound.
Biological Evaluation
Researchers have assessed the compound’s biological effects, including its impact on cell viability. Formazan crystals formed in viable cells were solubilized using dimethyl sulfoxide (DMSO) . Understanding its interactions with cellular components is crucial for further development.
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of targets, including cancer cells, microbes, and various disorders in the human body .
Mode of Action
It is known that similar compounds, such as indole derivatives, can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular formula is c22h15clfn3o4s, and it has an average mass of 471889 Da . These properties can influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors .
特性
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(2,2-dimethylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-5-28-18(26)15-13-10-29-16(22-19(27)20(2,3)4)14(13)17(25)24(23-15)12-8-6-11(21)7-9-12/h6-10H,5H2,1-4H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJAETVSUTMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

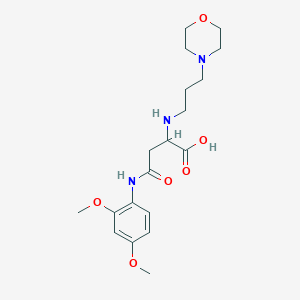
![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2803520.png)
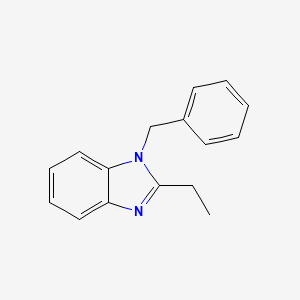
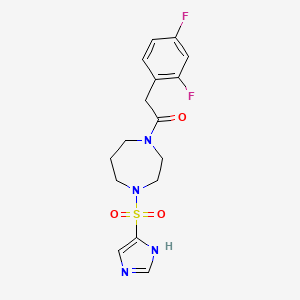
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2803525.png)
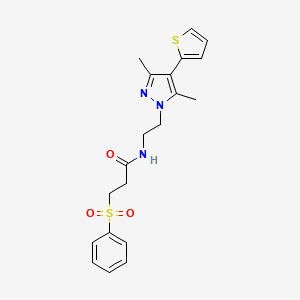
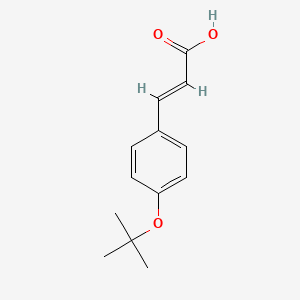
![(3S,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2803529.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2803531.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)

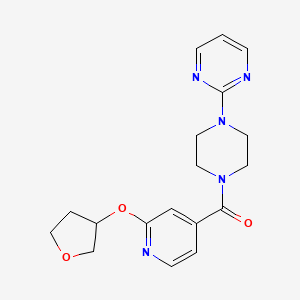
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)
